Application: Dichloropyrimidines are used as starting reagents for the synthesis of disubstituted pyrimidines.
Method of Application: This involves tandem amination and Suzuki-Miyaura cross-coupling.
Results: The result is the formation of disubstituted pyrimidines.
Application: Dichloropyrimidines are used in biarylpyrimidine synthesis involving biaryl cross-coupling.
Method of Application: The specific methods of application can vary widely depending on the target compound.
Results: The result is the production of various biarylpyrimidines.
Application: Dichloropyrimidines are used as intermediates in agrochemical synthesis.
Method of Application: The specific methods of application in agrochemical synthesis can vary widely depending on the target compound.
Results: The result is the production of various agrochemical compounds.
Application: Dichloropyrimidines are used as intermediates in dyestuff synthesis.
Method of Application: The specific methods of application in dyestuff synthesis can vary widely depending on the target compound.
Results: The result is the production of various dyestuff compounds.
Application: Dichloropyrimidines are used as intermediates in the synthesis of materials.
Method of Application: The specific methods of application in material synthesis can vary widely depending on the target compound.
Application: Pyrimidine derivatives, including dichloropyrimidines, are found in nature as flavors and fragrances.
Results: These compounds contribute to the flavor and fragrance profiles of various natural products.
Application: Pyrimidine derivatives, including dichloropyrimidines, are found in DNA and RNA.
Results: These compounds are essential for the structure and function of DNA and RNA.
Application: Pyrimidine derivatives, including dichloropyrimidines, are used in the development of antifolate therapeutics.
Results: These compounds have been used to develop treatments for various diseases.
Application: Pyrimidine derivatives, including dichloropyrimidines, are used in the development of tyrosine kinase inhibitors.
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is an organic compound with the molecular formula C₆H₅Cl₂N₃O₂ and a molecular weight of approximately 222.03 g/mol. It features a pyrimidine ring substituted with amino and carboxylate functional groups, as well as two chlorine atoms at the 2 and 5 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural characteristics and biological activity .
These reactions are significant for synthesizing derivatives with enhanced biological properties or improved solubility .
Research indicates that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits various biological activities, including:
The synthesis of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves several steps:
These methods highlight the versatility of synthetic approaches available for producing this compound .
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has several applications:
Interaction studies involving methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:
Several compounds share structural similarities with methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | Similar pyrimidine structure but different chlorine positions | Different biological activity profile |
| 2-Amino-4-chloro-5-methylpyrimidine | Contains only one chlorine atom | Lacks carboxylate functionality |
| 4-Amino-2-chloro-pyrimidine | Simpler structure with only one amino group | Less complex than methyl 6-amino derivative |
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate stands out due to its specific substitution pattern and the presence of both amino and carboxylate groups, which enhance its reactivity and biological activity compared to similar compounds .
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate represents a substituted pyrimidine derivative with the molecular formula C₆H₅Cl₂N₃O₂ [1] [2]. This compound is formally catalogued under Chemical Abstracts Service number 502142-81-6 and bears the International Union of Pure and Applied Chemistry name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate [2] [3]. The molecular structure comprises six carbon atoms, five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms arranged in a specific substitution pattern on the pyrimidine heterocyclic framework [1] [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅Cl₂N₃O₂ | [1] [2] |
| Average Molecular Weight | 222.03 Da | [1] [2] |
| Monoisotopic Molecular Weight | 220.975883 Da | Calculated |
| Exact Mass (most abundant isotopes) | 220.976 Da | Calculated |
| Chemical Abstracts Service Number | 502142-81-6 | [1] [2] |
| International Union of Pure and Applied Chemistry Name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | [2] [3] |
The difference between monoisotopic and average molecular weights reflects the contribution of heavier isotopes, particularly chlorine-37, which comprises approximately 24.24% of natural chlorine abundance [5]. This isotopic variation is particularly significant in compounds containing multiple chlorine atoms, where the isotopic distribution pattern becomes more complex and contributes to the observed mass spectral characteristics [6] [7].
The isotopic distribution pattern of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits a characteristic three-peak cluster due to the presence of two chlorine atoms [5]. The molecular ion region displays peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [6] [7].
| Mass Peak | Isotopic Composition | Relative Abundance (%) | Expected m/z |
|---|---|---|---|
| M+0 | ³⁵Cl-³⁵Cl | 57.4 | 221.0 |
| M+2 | ³⁵Cl-³⁷Cl + ³⁷Cl-³⁵Cl | 36.7 | 223.0 |
| M+4 | ³⁷Cl-³⁷Cl | 5.9 | 225.0 |
The base peak corresponds to the molecular ion containing two chlorine-35 atoms, while the M+2 peak represents molecules with one chlorine-35 and one chlorine-37 atom [5]. The M+4 peak, though of lower intensity, corresponds to molecules containing two chlorine-37 atoms [6]. This isotopic pattern serves as a distinctive fingerprint for identification and structural confirmation through mass spectrometric analysis [7] [8].
The pyrimidine ring system in methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate features a specific substitution pattern that defines its chemical identity and reactivity profile [2] [3]. The six-membered aromatic heterocycle contains two nitrogen atoms positioned at the 1 and 3 positions of the ring, characteristic of all pyrimidine derivatives [4]. The substitution pattern includes an amino group at position 6, chlorine atoms at positions 2 and 5, and a carboxylate ester group at position 4 [1] [2].
This substitution arrangement creates a highly functionalized pyrimidine derivative with distinct electronic and steric properties [9]. The electron-withdrawing chlorine atoms at positions 2 and 5 significantly influence the electronic distribution within the aromatic system, while the amino group at position 6 provides electron-donating character [10]. The carboxylate ester functionality at position 4 introduces additional polar character and potential reaction sites for chemical transformations [2] [3].
| Structural Feature | Description | Reference |
|---|---|---|
| Pyrimidine Ring | Six-membered aromatic heterocycle with two nitrogen atoms | [2] [3] |
| Amino Group Position | Amino group (-NH₂) at position 6 of pyrimidine ring | [1] [2] |
| Chlorine Substitution Pattern | Two chlorine atoms at positions 2 and 5 | [1] [2] |
| Carboxylate Ester Group | Carboxylate ester group at position 4 | [1] [2] |
| Methyl Ester Functionality | Methyl ester derivative of carboxylic acid | [1] [2] |
| Molecular Geometry | Planar aromatic system with substituents | [11] [12] |
| Ring System Classification | Substituted pyrimidine derivative | [4] |
The spatial arrangement of functional groups in methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is determined by the planar nature of the pyrimidine ring system and the geometric constraints imposed by the aromatic framework [11] [12]. The amino group at position 6 adopts a planar configuration with the ring, allowing for optimal orbital overlap and conjugation with the aromatic π-system [10]. The chlorine atoms at positions 2 and 5 are positioned to minimize steric interactions while maximizing their electron-withdrawing influence on the ring system [13] [14].
The carboxylate ester group at position 4 extends outward from the ring plane, with the ester functionality adopting a conformation that minimizes steric hindrance with adjacent substituents [11]. The methyl group of the ester adopts a freely rotating conformation, allowing for conformational flexibility around the ester oxygen-carbon bond [12]. This spatial arrangement creates a three-dimensional molecular architecture that influences both chemical reactivity and physical properties [15] [16].
The molecular geometry of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is characterized by the planar aromatic pyrimidine ring with bond angles approximating 120 degrees around each ring carbon and nitrogen atom [16]. The pyrimidine ring exhibits typical aromatic bond lengths, with carbon-nitrogen bonds measuring approximately 1.33-1.35 Angstroms and carbon-carbon bonds measuring approximately 1.38-1.40 Angstroms [11] [12].
The amino group displays characteristic bond parameters with nitrogen-hydrogen bonds measuring approximately 1.01 Angstroms and a bond angle of approximately 109 degrees around the nitrogen center [10]. The chlorine substituents form carbon-chlorine bonds with typical lengths of approximately 1.73 Angstroms [17]. The carboxylate ester functionality exhibits standard bond parameters with the carbonyl carbon-oxygen double bond measuring approximately 1.21 Angstroms and the ester carbon-oxygen single bond measuring approximately 1.33 Angstroms [11].
The overall molecular geometry maintains planarity across the aromatic system while allowing for some degree of conformational flexibility in the ester side chain [12]. This geometric arrangement contributes to the compound's stability and influences its interactions with solvents and other chemical species [15] [16].
The solubility characteristics of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate reflect the compound's molecular structure and the balance between polar and nonpolar functional groups [18] [13]. The compound demonstrates limited solubility in water due to the presence of chlorine substituents and the overall hydrophobic character of the pyrimidine ring system [13] [14]. The amino group and carboxylate ester functionality provide some degree of polar character, but this is insufficient to confer significant aqueous solubility [19].
In organic solvents, the compound exhibits enhanced solubility characteristics [18] [20]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where the polar functional groups can participate in favorable solvation interactions [19]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol, where hydrogen bonding interactions with the amino group contribute to dissolution [13] [14].
The compound demonstrates solubility in chlorinated solvents such as dichloromethane and chloroform, reflecting favorable interactions between the chlorine substituents and the solvent molecules [13] [14]. Limited solubility is observed in nonpolar hydrocarbon solvents, consistent with the polar nature of the functional groups present in the molecular structure [18] [19].
Thermal property data for methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate indicates stability under standard ambient conditions with specific temperature requirements for storage and handling [21] [22]. Related dichloropyrimidine carboxylate compounds exhibit melting points in the range of 30-60 degrees Celsius, suggesting similar thermal characteristics for this compound [18] [23]. The presence of multiple polar functional groups contributes to intermolecular interactions that influence the thermal transition temperatures [17] [24].
The compound demonstrates thermal stability under recommended storage conditions but may undergo decomposition at elevated temperatures [21] . Thermal degradation pathways typically involve the loss of volatile substituents or fragmentation of the ester functionality under extreme heating conditions [26]. The chlorine substituents contribute to thermal stability by providing electronic stabilization to the aromatic ring system [17] [24].
Irritant